Synthetic Versatility for Creating Highly Potent Urease Inhibitors
The (4-acetylphenyl)thiourea scaffold enables the synthesis of derivatives with exceptionally potent urease inhibition. Its derivative, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, demonstrates this capability [1].
| Evidence Dimension | Urease inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0389 ± 0.0017 µM (for derivative N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide) |
| Comparator Or Baseline | Standard inhibitor thiourea: IC50 = 18.2 ± 0.297 µM |
| Quantified Difference | Approximately 468-fold more potent |
| Conditions | In vitro urease inhibition assay |
Why This Matters
This ~468x potency increase demonstrates that the 4-acetylphenyl scaffold provides a significantly more valuable starting point for developing potent urease inhibitors compared to simple thiourea, a key target for antibacterial and anti-ulcer therapies.
- [1] Khalid, A. et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12, 17194-17207. DOI: 10.1039/D2RA03160D. View Source
